molecular formula C24H22FN5 B2581267 13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 384372-68-3

13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2581267
CAS No.: 384372-68-3
M. Wt: 399.473
InChI Key: LAXOTCVXBLGFAJ-UHFFFAOYSA-N
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Description

13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a molecular formula of C24H22FN5 and a molecular weight of 399.4634 . This compound is notable for its intricate structure, which includes a fluorophenyl group, a piperazine ring, and a diazatricyclo framework. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of the compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation, UV radiation, and free radicals protection .

Mode of Action

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to eumelanin and pheomelanin . This results in a decrease in melanin production, which can lead to a reduction in pigmentation .

Result of Action

The molecular and cellular effects of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile’s action are primarily related to its inhibitory effect on tyrosinase . By inhibiting this enzyme, the compound reduces melanin production, which can lead to a decrease in pigmentation . This could potentially be beneficial in the treatment of hyperpigmentation disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, including the formation of the piperazine ring and the incorporation of the fluorophenyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is used in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5/c1-17-14-23(30-22-5-3-2-4-21(22)27-24(30)20(17)15-26)29-12-10-28(11-13-29)16-18-6-8-19(25)9-7-18/h2-9,14H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOTCVXBLGFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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